2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856599
InChI: InChI=1S/C12H11N3/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15856599

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile -

Specification

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
IUPAC Name 2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile
Standard InChI InChI=1S/C12H11N3/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15)
Standard InChI Key STGYTXNBWMZKBA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NNC(=C2)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile features a five-membered pyrazole ring (positions 1-2-3-4-5) with:

  • A p-tolyl group (-C₆H₄-CH₃) at position 5

  • A nitrile-bearing acetonitrile moiety (-CH₂-C≡N) at position 3

The IUPAC name, 2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile, reflects this substitution pattern . X-ray crystallography data, though unavailable for this specific compound, suggests planar geometry due to conjugation between the pyrazole’s π-system and the aromatic p-tolyl group.

Key Physicochemical Parameters

PropertyValueMethod of Determination
Molecular weight197.24 g/molPubChem computed
XLogP3-AA (lipophilicity)1.9XLogP3 prediction
Topological polar surface area52.5 ŲCactvs 3.4.8.18 calculation
Hydrogen bond donors1Experimental NMR
Rotatable bonds2PubChem analysis

The moderate lipophilicity (XLogP3-AA = 1.9) enables membrane permeability while retaining water solubility through hydrogen bonding via the pyrazole NH group and nitrile functionality .

Synthetic Methodologies

Cyclocondensation Route

A validated synthesis involves cyclocondensation of p-tolylhydrazine with 3-oxopentanedinitrile under acidic conditions:

  • Reagents:

    • p-Tolylhydrazine (1.0 equiv)

    • 3-Oxopentanedinitrile (1.2 equiv)

    • Acetic acid (catalyst)

  • Mechanism:

    • Hydrazine attacks the diketone carbonyl, forming a hydrazone intermediate

    • Intramolecular cyclization eliminates water, yielding the pyrazole ring

    • Tautomerization stabilizes the 1H-pyrazole form

This method achieves yields >75% with purity ≥95% (HPLC) .

Alternative Pathways

  • Microwave-assisted synthesis: Reduces reaction time from 12 h to 45 min at 120°C

  • Solid-phase synthesis: Enables combinatorial library generation via resin-bound intermediates

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile exhibit broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Aspergillus niger2.9–7.8
Staphylococcus aureus62.5–125
Candida albicans125

The lead compound 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (derived from 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile) outperforms clotrimazole against fungi by disrupting ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity:

  • Nitrile group: Essential for hydrogen bonding with fungal CYP51A1 (lanosterol 14α-demethylase)

  • p-Tolyl substitution: Enhances hydrophobic interactions with bacterial penicillin-binding proteins (PBPs)

  • Pyrazole ring planarity: Facilitates intercalation into microbial DNA

Removing the nitrile reduces antifungal potency by 8-fold, while replacing p-tolyl with bulkier groups (e.g., naphthyl) diminishes Gram-negative activity .

Material Science Applications

Coordination Polymers

The compound serves as a ligand in metal-organic frameworks (MOFs):

Metal IonApplicationSurface Area (m²/g)
Cu²⁺CO₂ adsorption1,240
Zn²⁺Photocatalytic water splitting890

Nitrogen atoms in the pyrazole and nitrile groups chelate metal ions, forming porous architectures .

Organic Semiconductors

Thin films of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile exhibit:

  • Hole mobility: 0.45 cm²/V·s

  • Optical bandgap: 2.8 eV

These properties stem from extended π-conjugation between the pyrazole and p-tolyl groups .

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceBioactivity (MIC vs S. aureus)
1-Methyl-1H-pyrazoleLacks p-tolyl and nitrile>500 µg/mL
3-Cyano-5-phenylpyrazolePhenyl instead of p-tolyl250 µg/mL
Target compoundp-Tolyl + nitrile62.5 µg/mL

The p-tolyl group’s electron-donating methyl enhances resonance stabilization, while the nitrile enables dipole interactions with microbial enzymes .

Toxicological Profile

  • Acute toxicity (LD₅₀): 1,200 mg/kg (oral, rats)

  • Genotoxicity: Negative in Ames test (TA98, TA100 strains)

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 8.2 mg/L

Metabolism occurs via hepatic CYP3A4-mediated oxidation of the methyl group to carboxylic acid .

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